2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromenes, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to exhibit a wide range of biological activities . These compounds have been studied for their potential in drug discovery .
Mode of Action
It is known that the structure of the compound plays a significant role in its pharmacological properties . The presence of the 2-amino-4H-chromene core motif is of particular interest due to its potential pharmacological properties .
Biochemical Pathways
Similar compounds have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is predicted that compounds of this type have high gastrointestinal absorption and the possibility of penetration through the blood-brain barrier .
Result of Action
Similar compounds have been found to have antitumor activity , suggesting that this compound may also have potential anticancer effects.
Action Environment
It is known that the synthesis of similar compounds can be carried out under various conditions, including the presence of visible light , which may influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-component reaction (MCR). One common method is the three-component condensation of aromatic aldehydes, malononitrile, and substituted phenols in the presence of a base. For instance, the reaction of cyclohexyl aldehyde, malononitrile, and 4-hydroxybenzaldehyde in a suitable solvent like ethanol, under reflux conditions, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of chromone derivatives.
Reduction: Formation of 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-aryl-6-hexyl-7-hydroxy-4H-chromene-3-carbonitrile
- 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile
- 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
Uniqueness
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its cyclohexyl substituent, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h6-8,10,15,19H,1-5,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHKPVJTMSGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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